4-(2-(3-Fluorophenoxy)phenyl)piperidine

5-HT1A receptor Structure-activity relationship Fluorine substitution

4-(2-(3-Fluorophenoxy)phenyl)piperidine (CHEMBL583752; C₁₇H₁₈FNO; MW 271.33) is a substituted piperidine diphenyl ether that functions as a dual norepinephrine reuptake inhibitor (NRI) and 5-HT₁A receptor partial agonist. Discovered through iterative optimization of an NRI-selective pharmacophore at Pfizer, the compound belongs to a series specifically engineered to combine potent norepinephrine transporter (NET) blockade with 5-HT₁A partial agonism—a dual mechanism hypothesized to offer advantages in treating neuropsychiatric conditions such as ADHD and depression.

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
Cat. No. B10843274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-Fluorophenoxy)phenyl)piperidine
Molecular FormulaC17H18FNO
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2OC3=CC(=CC=C3)F
InChIInChI=1S/C17H18FNO/c18-14-4-3-5-15(12-14)20-17-7-2-1-6-16(17)13-8-10-19-11-9-13/h1-7,12-13,19H,8-11H2
InChIKeyWLJMFBUPVRQPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 4-(2-(3-Fluorophenoxy)phenyl)piperidine and Why Does Its Procurement Warrant Quantitative Scrutiny?


4-(2-(3-Fluorophenoxy)phenyl)piperidine (CHEMBL583752; C₁₇H₁₈FNO; MW 271.33) is a substituted piperidine diphenyl ether that functions as a dual norepinephrine reuptake inhibitor (NRI) and 5-HT₁A receptor partial agonist [1]. Discovered through iterative optimization of an NRI-selective pharmacophore at Pfizer, the compound belongs to a series specifically engineered to combine potent norepinephrine transporter (NET) blockade with 5-HT₁A partial agonism—a dual mechanism hypothesized to offer advantages in treating neuropsychiatric conditions such as ADHD and depression [2]. Its structural hallmark is a meta-fluorine atom on the terminal phenoxy ring, a substitution pattern that sharply differentiates its target-engagement profile from closely related regioisomers and unsubstituted analogs.

Why 4-(2-(3-Fluorophenoxy)phenyl)piperidine Cannot Be Interchanged with Generic Piperidine Diphenyl Ethers


Piperidine diphenyl ethers bearing different halogen-substitution patterns or lacking fluorine altogether exhibit profoundly divergent binding profiles across monoamine transporters and the 5-HT₁A receptor, despite sharing the same core scaffold [1]. The meta-fluorine substitution on the phenoxy ring of 4-(2-(3-Fluorophenoxy)phenyl)piperidine is not a passive structural variation; it directly controls the balance between NET inhibition and 5-HT₁A partial agonism, the selectivity window over dopamine and serotonin transporters, and ultimately the predicted in vivo neurochemical signature [2]. Blind substitution with the para-fluoro regioisomer or the unsubstituted phenoxy parent would yield a compound with dramatically different polypharmacology, potentially losing the dual NET/5-HT₁A engagement that defines this chemotype's therapeutic rationale [3]. The quantitative evidence below makes these differences explicit.

Quantitative Differentiation Guide for 4-(2-(3-Fluorophenoxy)phenyl)piperidine: Head-to-Head Binding and Functional Selectivity Data


Meta-Fluoro Substitution Confers 10.6-Fold Higher 5-HT₁A Receptor Affinity Versus the Para-Fluoro Regioisomer

In direct displacement assays using [³H]8-OH-DPAT on human 5-HT₁A receptors recombinantly expressed in CHO cells, 4-(2-(3-fluorophenoxy)phenyl)piperidine (meta-fluoro) exhibits a Ki of 11 nM, whereas the para-fluoro regioisomer 4-(2-(4-fluorophenoxy)phenyl)piperidine yields a Ki of 117 nM—a 10.6-fold loss in affinity attributable solely to the relocation of the fluorine atom from the meta to the para position on the terminal phenoxy ring [1][2]. Both values were curated from the same primary study (Gray et al., 2009) and deposited in ChEMBL/BindingDB under identical assay conditions, enabling direct numeric comparison without inter-laboratory variance [1].

5-HT1A receptor Structure-activity relationship Fluorine substitution

Balanced NET/5-HT₁A Dual Engagement (Ki Ratio ≈1.0) Versus NET-Biased Para-Fluoro Analog (Ki Ratio ≈0.18)

4-(2-(3-Fluorophenoxy)phenyl)piperidine demonstrates a uniquely balanced dual-target profile, with Ki values of 11 nM at both NET and 5-HT₁A—yielding a NET/5-HT₁A Ki ratio of 1.0 [1]. In contrast, the para-fluoro regioisomer displays a strongly NET-biased profile (NET Ki = 21 nM; 5-HT₁A Ki = 117 nM; ratio ≈0.18), while the unsubstituted phenoxy parent loses 5-HT₁A affinity even further (5-HT₁A Ki = 63 nM; NET data not reported at comparable resolution) [2][3]. This balanced dual engagement is a direct consequence of the meta-fluorine substitution and is essential for the hypothesized therapeutic mechanism coupling norepinephrine reuptake inhibition with 5-HT₁A partial agonism [1].

Norepinephrine transporter 5-HT1A partial agonist Polypharmacology

NET-Over-DAT Selectivity: 15-Fold Discrimination Versus the Para-Fluoro Regioisomer's Inverted Selectivity (0.62-Fold)

Selectivity for NET over the dopamine transporter (DAT) is a key differentiator within this chemotype. 4-(2-(3-Fluorophenoxy)phenyl)piperidine exhibits a NET Ki of 11 nM against a DAT Ki of 166 nM, yielding a NET/DAT selectivity ratio of 15.1:1 [1]. In striking contrast, the para-fluoro regioisomer inverts this relationship: it is actually more potent at DAT (Ki = 13 nM) than at NET (Ki = 21 nM), producing a NET/DAT ratio of 0.62—meaning it preferentially engages dopamine over norepinephrine reuptake [2]. The functional uptake assays corroborate this pattern, with the target compound showing a DAT uptake inhibition EC₅₀ of 657 nM versus an NET uptake EC₅₀ of 21 nM (31-fold functional selectivity) [1].

Dopamine transporter Transporter selectivity Off-target risk

NET-Over-SERT Functional Selectivity of 49-Fold: Avoiding Serotonergic Reuptake Confound

In functional transporter uptake assays, 4-(2-(3-Fluorophenoxy)phenyl)piperidine inhibits norepinephrine reuptake at NET with an EC₅₀ of 21 nM, while inhibition of serotonin reuptake at SERT requires an EC₅₀ of 1,020 nM—a 49-fold functional selectivity window favoring NET blockade [1]. This selectivity is quantitatively lost in the ortho-fluoro-substituted analog 4-(2-fluoro-6-(4-fluorophenoxy)phenyl)piperidine, where SERT binding affinity (Ki = 157 nM) approaches the compound's NET binding affinity (Ki = 97 nM), producing a much narrower NET/SERT window of approximately 1.6-fold [2]. The meta-fluoro substitution on the target compound thus provides class-leading NET-over-SERT discrimination within the piperidine diphenyl ether series [1].

Serotonin transporter Functional selectivity SSNRI differentiation

Functional Confirmation of 5-HT₁A Partial Agonism (EC₅₀ = 219 nM) Establishes Dual-Mechanism Proof Beyond Binding

High-affinity binding to 5-HT₁A (Ki = 11 nM) does not alone establish functional agonism; many ligands bind with high affinity but act as silent antagonists or inverse agonists. 4-(2-(3-Fluorophenoxy)phenyl)piperidine was demonstrated to act as a partial agonist at human 5-HT₁A receptors in a FLIPR-based functional assay, with an EC₅₀ of 219 nM [1]. The related analog 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine exhibits a comparable partial agonist EC₅₀ of 137 nM, but its 5-HT₁A binding affinity (Ki = 21 nM) and NET binding affinity (Ki = 18 nM) are both modestly weaker than the target compound [2]. The target compound's functional 5-HT₁A partial agonism, combined with its higher binding affinity, positions it as the more potent dual-mechanism tool within the series [1].

5-HT1A partial agonist FLIPR assay Functional selectivity

Where 4-(2-(3-Fluorophenoxy)phenyl)piperidine Delivers Irreplaceable Value: Research and Procurement Application Scenarios


ADHD and Depression Preclinical Models Requiring Balanced NET Inhibition and 5-HT₁A Partial Agonism

The compound's uniquely balanced NET/5-HT₁A Ki ratio of 1.0, directly benchmarked against the para-fluoro analog's 5.6-fold NET bias, makes it the preferred tool compound for in vivo efficacy studies in rodent models of ADHD and depression where both norepinephrine reuptake inhibition and 5-HT₁A autoreceptor modulation are hypothesized to contribute synergistically to therapeutic effect [1]. Procurement of the para-fluoro regioisomer would fail to deliver meaningful 5-HT₁A engagement at behaviorally relevant doses, undermining the dual-mechanism experimental design.

Structure-Activity Relationship (SAR) Studies on Fluorine Positional Effects in GPCR/Transporter Polypharmacology

The 10.6-fold difference in 5-HT₁A affinity between the meta-fluoro (11 nM) and para-fluoro (117 nM) regioisomers, confirmed under identical assay conditions, provides a well-defined chemical biology probe pair for interrogating how subtle fluorine positional changes on the distal phenoxy ring alter polypharmacological profiles across monoamine transporters and serotonergic GPCRs [1]. This paired comparator approach enables controlled SAR studies that would be impossible with a single compound.

Neurochemical Selectivity Profiling: NRI-Selective Tool Without Dopaminergic or Serotonergic Reuptake Confounds

With a 15-fold NET-over-DAT binding selectivity and a 49-fold NET-over-SERT functional selectivity, 4-(2-(3-fluorophenoxy)phenyl)piperidine serves as a high-purity NRI tool compound that largely spares dopamine and serotonin transporters [1]. This contrasts sharply with the para-fluoro analog, which is actually DAT-preferring (NET/DAT = 0.62), and with less selective analogs in the series that exhibit significant SERT engagement. Researchers requiring clean norepinephrine reuptake pharmacology for microdialysis, voltammetry, or behavioral studies should specify the meta-fluoro compound.

Radiotracer Development and PET Imaging Ligand Optimization

The structural precedent of 4-((3- and 4-fluorophenoxy)phenylmethyl)piperidine derivatives as NET and SERT ligands for ¹⁸F radiolabeling [1] establishes the relevance of this chemotype for positron emission tomography (PET) tracer development. 4-(2-(3-Fluorophenoxy)phenyl)piperidine, with its validated high NET affinity (Ki = 11 nM) and low SERT interference, provides a rationally selected scaffold for developing ¹⁸F-labeled NET-selective imaging agents, where the meta-fluorine position has already been optimized for target engagement.

Quote Request

Request a Quote for 4-(2-(3-Fluorophenoxy)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.